N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage between a dibromo-dihydroxyphenyl group and a dimethylphenoxyacetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds such as:
N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]NICOTINOHYDRAZIDE: This compound has a similar structure but contains a nicotinohydrazide moiety instead of a dimethylphenoxyacetohydrazide moiety.
N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]-2-NAPHTHOHYDRAZIDE: This compound features a naphthohydrazide moiety, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C17H16Br2N2O4 |
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Molecular Weight |
472.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-9-4-3-5-10(2)17(9)25-8-13(22)21-20-7-11-6-12(18)16(24)14(19)15(11)23/h3-7,23-24H,8H2,1-2H3,(H,21,22)/b20-7+ |
InChI Key |
GCXRPUIRQZOKFC-IFRROFPPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
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